Cas no 122852-75-9 (2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one)

2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
- 1H-PYRIDO[4,3-B]INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-5-METHYL-
- 2,3,4,5-TETRA-HYDRO-5-METHYL-1H-PYRIDO[4,3-B]INDOL-1-ONE(ETHAMBUTOL)
- 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one
- 2,3,3',4,4',5-HEXACDE
- Alosetron InterMediates
- 1HPYRIDO[4,3B]INDOL1ONE,2,3,4,5TETRAHYDRO5METHYL
- 2,3,4,5TETRAHYDRO5METHYL1HPYRIDO[4,3B]INDOL1ONE(ETHAMBUTOL)
- N-(4-Methyl-2,3-dihydrocyclopenta[b]indol-1-ylidene)hydroxylaMine
- 5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1-one
- 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido-[4,3-b] indol-1-one
- 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indole-1-one
- PubChem20610
- PYR017
- GLHMAFAXJJECMG-UHFFFAOYSA-N
- BCP08835
- CHEMBL4459534
- FT-0653907
- UNII-LNH9DX7PRV
- Q-200162
- LNH9DX7PRV
- 2,3,4,5-Tetrahydro-5-methyl-1h-pyrido[4,3-b]-indol-1-one
- MFCD08458716
- 2-AMINO-2-DEOXY-GUANOSINE
- 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-5-methyl-
- AC-31047
- AC-20403
- 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indol-1-one
- SCHEMBL918
- 5-Methyl-2,3,4,5-tetrahydro-pyrido[4,3-b]indol-1-one
- DTXSID70472831
- CS-14150
- C12126
- 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido(4,3-b)indol-1-one
- CS-M0015
- 122852-75-9
- AKOS015850900
- 5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1(5H)-one
- 4-Methyl-5-imidazolemethanolhydrochloride
- DB-000696
- 5-METHYL-2H,3H,4H-PYRIDO[4,3-B]INDOL-1-ONE
- 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one
-
- MDL: MFCD08458716
- インチ: 1S/C12H12N2O/c1-14-9-5-3-2-4-8(9)11-10(14)6-7-13-12(11)15/h2-5H,6-7H2,1H3,(H,13,15)
- InChIKey: GLHMAFAXJJECMG-UHFFFAOYSA-N
- SMILES: O=C1C2C3=C([H])C([H])=C([H])C([H])=C3N(C([H])([H])[H])C=2C([H])([H])C([H])([H])N1[H]
計算された属性
- 精确分子量: 200.09500
- 同位素质量: 200.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 279
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34
- XLogP3: 1.3
じっけんとくせい
- 密度みつど: 1.316
- Boiling Point: 508.047°C at 760 mmHg
- フラッシュポイント: 261.057°C
- Refractive Index: 1.686
- PSA: 34.03000
- LogP: 1.79300
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one Security Information
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T310093-5g |
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one |
122852-75-9 | 5g |
$ 400.00 | 2022-06-02 | ||
abcr | AB222370-250 mg |
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one; . |
122852-75-9 | 250MG |
€269.20 | 2022-09-01 | ||
abcr | AB222370-1g |
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one; . |
122852-75-9 | 1g |
€506.40 | 2025-03-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37620-100g |
5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one |
122852-75-9 | 98% | 100g |
¥16972.0 | 2023-09-06 | |
TRC | T310093-25mg |
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one |
122852-75-9 | 25mg |
$ 798.00 | 2023-04-16 | ||
TRC | T310093-5mg |
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one |
122852-75-9 | 5mg |
$ 173.00 | 2023-04-16 | ||
abcr | AB222370-100mg |
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one; . |
122852-75-9 | 100mg |
€212.00 | 2024-06-10 | ||
eNovation Chemicals LLC | D951218-5g |
1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl- |
122852-75-9 | 95+% | 5g |
$165 | 2025-02-22 | |
Aaron | AR000KAQ-250mg |
1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl- |
122852-75-9 | 98% | 250mg |
$10.00 | 2025-02-10 | |
1PlusChem | 1P000K2E-5g |
1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl- |
122852-75-9 | 95% | 5g |
$862.00 | 2025-02-18 |
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one 関連文献
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-oneに関する追加情報
Professional Introduction to 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (CAS No. 122852-75-9)
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one, identified by its Chemical Abstracts Service (CAS) number 122852-75-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridobenzodiazepine class, a structurally diverse group known for its potential biological activities. The unique arrangement of nitrogen atoms and the presence of a methyl group at the 5-position contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for drug discovery.
The structure of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one features a fused bicyclic system consisting of a pyridine ring connected to a benzodiazepine-like core. This framework is reminiscent of several bioactive molecules that have demonstrated efficacy in treating neurological and cardiovascular disorders. The presence of the tetrahydropyridine moiety enhances the compound's solubility and metabolic stability, which are critical factors in drug development. Additionally, the methyl substituent at the 1-position introduces additional conformational flexibility, allowing for diverse interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrido[4,3-b]indole derivatives. These compounds have shown promise in various preclinical studies due to their ability to modulate key signaling pathways involved in inflammation, pain perception, and neurotransmission. Specifically, derivatives of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one have been investigated for their potential role in treating chronic pain conditions. Research indicates that this scaffold can interact with μ-opioid receptors and other G-protein coupled receptors (GPCRs), leading to analgesic effects with potentially reduced side effects compared to traditional opioids.
One of the most compelling aspects of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is its versatility as a chemical building block. The compound's reactive sites allow for further functionalization through various synthetic methodologies, enabling the creation of novel analogs with enhanced pharmacological profiles. For instance, modifications at the nitrogen atoms or the aromatic ring can lead to compounds with improved binding affinity or selectivity for specific biological targets. This adaptability makes it an attractive candidate for structure-based drug design initiatives.
Recent advancements in computational chemistry have further accelerated the exploration of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one derivatives. Molecular docking studies have identified key interactions between this compound and enzymes involved in metabolic disorders. These findings suggest that it may have therapeutic applications in managing conditions such as diabetes and hyperlipidemia by modulating key enzymes like PPARγ (Peroxisome Proliferator-Activated Receptor gamma). Such insights are derived from high-throughput virtual screening efforts that leverage advanced algorithms to predict binding affinities and pharmacokinetic properties.
The synthesis of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by reduction steps to introduce the tetrahydropyridine ring. The use of palladium-catalyzed cross-coupling reactions has also been reported as an efficient method for constructing the core heterocyclic system. These synthetic strategies highlight the compound's synthetic accessibility and its suitability for large-scale production if needed.
In conclusion,2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (CAS No. 122852-75-9) represents a promising scaffold for pharmaceutical development with diverse biological activities and synthetic flexibility. Its unique structural features make it an excellent candidate for further exploration in drug discovery programs targeting neurological disorders, chronic pain, metabolic diseases, and other therapeutic areas where modulating GPCR signaling is relevant. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is expected to grow significantly.
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